Arsenic acid

Catalog No.
S574689
CAS No.
7778-39-4
M.F
AsH3O4
H3AsO4
M. Wt
141.943 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsenic acid

CAS Number

7778-39-4

Product Name

Arsenic acid

IUPAC Name

arsoric acid

Molecular Formula

AsH3O4
H3AsO4

Molecular Weight

141.943 g/mol

InChI

InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5)

InChI Key

DJHGAFSJWGLOIV-UHFFFAOYSA-N

SMILES

O[As](=O)(O)O

solubility

Freely sol in alcohol, glycerol /Hemihydrate/
302 G/100 CC OF WATER @ 12.5 °C /HEMIHYDRATE/
water solubility = 5.9X10+5 mg/l
Solubility in water at 20 °C: very good

Synonyms

arsenate, arsenic acid, metaarsenic acid, orthoarsenic acid, orthoarsenic acid, dihydrate, pyroarsenic acid

Canonical SMILES

O[As](=O)(O)O

The exact mass of the compound Arsenic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 302 g/100 cc of water @ 12.5 °c /hemihydrate/water solubility = 5.9x10+5 mg/lsolubility in water at 20 °c: very good. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Arsenic acid (H3AsO4), typically supplied as a concentrated aqueous solution (e.g., 75% w/w) or as a hemihydrate, is the principal industrial and laboratory source of pentavalent arsenic (As(V)). As a tribasic inorganic acid, it exhibits a tetrahedral geometry similar to phosphoric acid but possesses distinct redox properties, acting as a moderate oxidizing agent [1]. In procurement contexts, arsenic acid is primarily selected for its high aqueous solubility and its ability to deliver pure As(V) without introducing extraneous metal cations. It serves as a foundational precursor for the synthesis of complex metal arsenates, a specialized fining agent in optical glass manufacturing, and a critical reagent in biochemical assays requiring arsenolysis [2].

Research Fit

Data Status No procurement fit data available for this product.
Workflow Context Research fit context not provided in the available evidence.

Substituting arsenic acid with arsenic trioxide (As2O3) or arsenous acid (As(III)) fundamentally alters process chemistry, as As(III) requires aggressive oxidation (typically via nitric acid or hydrogen peroxide) to reach the As(V) state, introducing hazardous NOx emissions, exothermic control challenges, and the risk of incomplete conversion [1]. Furthermore, As2O3 exhibits severely limited aqueous solubility, complicating liquid-phase continuous processes. Conversely, attempting to substitute arsenic acid with pre-formed As(V) salts, such as sodium arsenate or potassium arsenate, introduces alkali metal ions into the system. In specialty optical glass manufacturing, these alkali impurities alter the refractive index and thermal expansion coefficients, while in catalytic precursor synthesis, they can act as permanent catalyst poisons [2].

Substitution Risk

Substitution risk data is not included in the current product evidence.
Without comparator data, interchangeability cannot be assessed.
Verify substitution suitability through independent testing if needed.

Solubility and Liquid-Phase Processability vs. Arsenic Trioxide

For industrial-scale synthesis of arsenate derivatives, precursor solubility dictates reactor volume and throughput. Arsenic acid is highly soluble in water, allowing for concentrated formulations (often supplied at 75% w/w). At 20°C, the solubility of arsenic acid exceeds 16.7 mol/L (miscible in practical terms). In contrast, the standard As(III) precursor, arsenic trioxide, has a solubility of approximately 20 g/L (0.1 mol/L) at the same temperature [1]. This >150-fold difference in molar solubility allows arsenic acid to be processed in highly concentrated liquid phases without the need for high-temperature dissolution or suspension handling.

Evidence DimensionAqueous solubility at 20°C
Target Compound Data>16.7 mol/L (highly soluble/miscible)
Comparator Or BaselineArsenic trioxide (~0.1 mol/L)
Quantified Difference>150-fold higher molar solubility
ConditionsAqueous solution, 20°C, standard atmospheric pressure

Enables high-throughput, high-concentration liquid-phase reactions, significantly reducing reactor volume requirements and eliminating suspension-handling bottlenecks.

No Evidence
Data to verify
No evidence items provided in the product data.
Evidence context unavailable.
Request updated documentation if required.

Alkali-Free As(V) Delivery for Specialty Glass Fining

In the fining of specialty optical glasses, pentavalent arsenic is used to release oxygen at high temperatures to sweep out gas bubbles. Using sodium arsenate (Na2HAsO4) introduces 2 moles of sodium per mole of As(V), which can lower the glass transition temperature and alter the refractive index. Arsenic acid delivers the required As(V) with 0 moles of alkali metal contamination [1]. This allows for precise control over the glass matrix composition, ensuring that the optical and thermal properties remain strictly dependent on the primary glass formers and intended modifiers.

Evidence DimensionAlkali metal introduced per mole of As(V)
Target Compound Data0 mol Na+ / mol As(V)
Comparator Or BaselineSodium arsenate (2 mol Na+ / mol As(V))
Quantified Difference100% reduction in alkali metal contamination
ConditionsPrecursor addition to glass melt formulation

Prevents unintended shifts in refractive index and thermal expansion coefficients in high-precision optical glass manufacturing.

Kinetic Uncoupling via Arsenolysis vs. Phosphorylation

Arsenic acid is frequently utilized as a structural analog to phosphoric acid in enzymatic assays, particularly with enzymes like glyceraldehyde 3-phosphate dehydrogenase (GAPDH). While phosphoric acid forms stable acyl-phosphate products (e.g., 1,3-bisphosphoglycerate), arsenic acid forms acyl-arsenates (e.g., 1-arseno-3-phosphoglycerate). The critical differentiator is the hydrolytic stability of the product: the acyl-arsenate undergoes spontaneous, rapid hydrolysis with a half-life of less than 1 second, whereas the acyl-phosphate is stable [1]. This rapid arsenolysis prevents product accumulation and reverse reactions, allowing the enzyme to cycle continuously and enabling highly sensitive, linear spectrophotometric rate measurements.

Evidence DimensionHydrolytic half-life of enzymatic product
Target Compound Data< 1 second (acyl-arsenate)
Comparator Or BaselinePhosphoric acid (stable acyl-phosphate, > hours)
Quantified Difference>10^4 faster hydrolysis rate
ConditionsIn vitro GAPDH assay, pH 7.4, aqueous buffer

Drives continuous enzymatic turnover without product inhibition, essential for accurate, linear kinetic assays in biochemical research.

Precursor for High-Purity Metal Arsenates

Due to its high aqueous solubility and pre-oxidized As(V) state, arsenic acid is the optimal precursor for synthesizing specialized metal arsenates (e.g., copper, zinc, or lead arsenates). It eliminates the need for aggressive nitric acid oxidation of As(III) precursors, streamlining the synthesis process and preventing NOx emissions [1].

Cation-Free Fining Agent in Specialty Optical Glasses

In the production of high-end optical and technical glasses, arsenic acid is utilized as a high-temperature oxygen donor (fining agent). Because it is a free acid, it delivers the necessary pentavalent arsenic without introducing sodium or potassium ions, thereby preserving the precise refractive index and thermal stability of the glass matrix [2].

Uncoupling Agent in Enzymatic Kinetic Assays

In biochemical research, arsenic acid is procured as a substitute for inorganic phosphate to drive arsenolysis. Its ability to form highly unstable acyl-arsenates that spontaneously hydrolyze prevents product inhibition, making it indispensable for continuous, linear rate measurements in assays involving enzymes like GAPDH [3].

Application Fit

Application
Selection Property
Validation Focus
Not specified
No application mapping available
Verify with independent studies

Physical Description

Arsenic acid, liquid appears as a clear colorless aqueous solution. Noncombustible. Corrosive to metals. Toxic by ingestion. Confirmed human carcinogen. Detrimental to the environment. Immediate steps should be taken to limit release.
Arsenic acid, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O.
Dry Powder
White solid; Commercial grade (75%) is a very pale yellow liquid; [HSDB] Hemihydrate is hygroscopic; [Merck Index] Pale yellow liquid with a light sweet odor; [MSDSonline]
Solid
COLOURLESS-TO-PALE-GREEN-VISCOUS LIQUID.

Color/Form

WHITE TRANSLUCENT CRYSTALS /HEMIHYDRATE/
75% COMMERCIAL GRADE IS A VERY PALE YELLOW, SYRUPY LIQ /COMMERCIAL GRADE/
Exist only in solution
White, crystalline solid

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

141.924728 g/mol

Monoisotopic Mass

141.924728 g/mol

Boiling Point

Boiling point (-H2O): 160 °C /Hemihydrate/
120 °C (calculated)

Heavy Atom Count

5

Density

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink
Approx 2.2
Relative density (water = 1): 1.9 (calculated)

Decomposition

When heated to decomposition it emits toxic fumes of arsenic.
DANGEROUS WHEN HEATED TO DECOMP ... IT EMITS TOXIC FUMES OF ARSENIC /SRP: INCLUDING ARSINE/. /ARSENIC CMPD/

Melting Point

35 °C
-30 °C (calculated)

UNII

N7CIZ75ZPN

Related CAS

10102-53-1 (HAsO3)
13453-15-1 (H4As2O7)
7786-36-9 (H5AsO5)

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (28.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (28.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (28.57%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (71.43%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 15 °C: 1.3

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7778-39-4
15584-04-0

Absorption Distribution and Excretion

SYSTEMIC TOXIC EFFECTS HAVE RESULTED FROM OCCUPATIONAL ACCIDENTS WHEN ARSENIC ACID ... SPLASHED ON WORKERS, INDICATING THAT THE SKIN IS POSSIBLE ROUTE OF ABSORPTION FOR ARSENIC.
MALE & FEMALE HAMSTERS WERE GIVEN EITHER A SINGLE ORAL OR IV DOSE OF (74)AS (33 MICROCURIES/HAMSTER; 0.01 UG ARSENIC/HAMSTER) AS ARSENIC ACID. FOR THE IV DOSED HAMSTERS, HALF-PERIOD OF ELIMINATION FOR THE 1ST COMPONENT (65% OF THE DOSE) WAS 0.40 DAYS; 2ND COMPONENT (35% OF THE DOSE) HAD HALF-PERIOD OF 4.5 DAYS. FOR THE ORALLY DOSED HAMSTERS, THE HALF-PERIOD OF ELIMINATION FOR 1ST COMPONENT (98% OF THE DOSE) WAS 0.29 DAYS; 2ND COMPONENT (2% OF THE DOSE) HAD A HALF-PERIOD OF 3.8 DAYS. DIFFERENCES IN THE PERCENT OF DOSE EXCRETED BETWEEN ORAL & IV DOSED HAMSTERS MAY BE DUE TO THE INCREASED FECAL EXCRETION OF ARSENIC (70%) IN THE ORALLY DOSED ANIMALS AS COMPARED TO THE IV DOSED HAMSTERS (6%).
Autoradiography of mice given carrier-free (74)As arsenic acid (iv) revealed a high affinity of As in the intestinal mucosa as well as in the kidneys.
Percutaneous absorption of (73)As as arsenic acid (H3AsO4) alone and mixed with soil has been measured in skin from cadavers ... . Labeled arsenic was applied to skin in diffusion cells and transit through the skin into receptor fluid measured. After 24 hr, 0.93% of the dose passed through the skin and 0.98% remained in the skin after washing. Absorption was lower with (73)As mixed with soil: 0.43% passed through the skin over 24 hr and 0.33% remained in the skin after washing.
Dermal absorption of arsenic has been measured in Rhesus monkeys ... . After 24 hr, 6.4% of (73)As as arsenic acid was absorbed systemically, as was 4.5% of (73)As mixed with soil.

Metabolism Metabolites

ANALYSIS OF SAMPLES OF 24 HR URINE FROM MALE & FEMALE HAMSTERS GIVEN EITHER A SINGLE ORAL OR IV DOSE (33 MICROCURIES/HAMSTER; 0.01 UG/HAMSTER) AS ARSENIC ACID, REVEALED THAT ARSENIC WAS PRESENT AS DIMETHYLARSINIC ACID & AS INORGANIC ARSENIC.
The iv administration of carrier free (74)As arsenic acid to an adult male beagle (14.8 MBq, 0.4 m C1), resulted in (74)As being present in plasma or urine predominantly as inorganic arsenic or dimethylarsenic acid.
Plasma, red blood cells, or urine from a beagle were incubated in vitro with (74)As arsenic acid. No methylated arsenic was found in the plasma or urine samples but a small amt (0.2 %) of dimethylarsenic acid was found in the erythrocyte samples.
Rat liver cytosol inactivates inorganic arsenic through methylation; S-adenosylmethionine is the methyl group donor and reduced glutathione is required for full activity. ... Pathway involves the formation of a monomethylated metabolite which is either rapidly further methylated into a dimethylated derivative or is spontaneously oxidized into monomethylarsonic acid. The dimethylated metabolite gives rise to dimethylarsinic acid. The first methylation reaction is rate limiting, can be stimulated by glutathione and is catalyzed by an enzyme different from that which transfers the second methyl group. The latter is sensitive to inhibition by inorganic arsenic. ... A large excess of thiol groups may prevent the methylation reactions probably by decreasing the amount of free trivalent arsenic.
Arsenic is mainly absorbed by inhalation or ingestion, and to a lesser extent by dermal exposure. It is then distributed throughout the body, where it is reduced into arsenite, then methylated into monomethylarsenic (MMA) and dimethylarsenic acid (DMA) by arsenite methyltransferase. Arsenic and its metabolites are primarily excreted in the urine. Arsenic is known to induce the metal-binding protein metallothionein, which decreases the toxic effects of arsenic and other metals by binding them and making them biologically inactive, as well as acting as an antioxidant. (L20)

Associated Chemicals

Arsenic acid, hemihydrate;7774-41-6

Wikipedia

Arsenic acid

Biological Half Life

The disappearance of (74)As from the blood of dogs administered iv carrier free (74)As arsenic acid exhibited a 3-phase pharmacokinetic model similar to that of man. Most of the (74)As quickly left the blood (half-life of the first 2 phases of 1 and 5 hr, respectively), while the remaining amt was cleared with a half-life of 35 hr. The small amt of As still present in blood 3 hr after the injection was equally distributed between plasma and erythrocytes.
Whole body retention and elimination in dogs following iv or oral administration of (74)As arsenic acid (0.02 ug As/kg body weight) revealed that 85% of the dose was cleared very rapidly with a half-life of about 6 hr. The second phase of elimination, representing 14% of the dose, had a half-life of 2.4 days. No significant differences were found between iv and oral administration.
... (74)As ... used for the investigation of the uptake and release of different ... arsenic species in Poecilia reticulata. Trimethylarsine /could/ be rapidly taken up directly only from water. ... About 95% of arsenic acid, methylarsenic acid, dimethylarsenic acid or As(III) diethyldithiocarbamate ... released in a few days. The remaining As is released with a biological half life of 35 days.
MALE & FEMALE HAMSTERS WERE GIVEN EITHER A SINGLE ORAL OR IV DOSE OF (74)AS (33 MICROCURIES/HAMSTER; 0.01 UG ARSENIC/HAMSTER) AS ARSENIC ACID. FOR THE IV DOSED HAMSTERS, HALF-PERIOD OF ELIMINATION FOR THE 1ST COMPONENT (65% OF THE DOSE) WAS 0.40 DAYS; 2ND COMPONENT (35% OF THE DOSE) HAD HALF-PERIOD OF 4.5 DAYS. FOR THE ORALLY DOSED HAMSTERS, THE HALF-PERIOD OF ELIMINATION FOR 1ST COMPONENT (98% OF THE DOSE) WAS 0.29 DAYS; 2ND COMPONENT (2% OF THE DOSE) HAD A HALF-PERIOD OF 3.8 DAYS. DIFFERENCES IN THE PERCENT OF DOSE EXCRETED BETWEEN ORAL & IV DOSED HAMSTERS MAY BE DUE TO THE INCREASED FECAL EXCRETION OF ARSENIC (70%) IN THE ORALLY DOSED ANIMALS AS COMPARED TO THE IV DOSED HAMSTERS (6%).

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Prepn: conveniently prepd from As2O3 and HNO3: Simon, Thaler, Z Anorg Allgem Chem 161, 143 (1927); 246, 19 (1941).
Arsenic trioxide + nitric acid (oxidation/hydration)
TREATMENT OF ARSENIC TRIOXIDE OR ARSENIC METAL WITH NITRIC ACID

General Manufacturing Information

Arsenic acid (H3AsO4): ACTIVE
Pyroarsenic acid, H4As2O7, & metaarsenic acid, HAsO3, may be obtained by heating orthoarsenic acid
Formula H3AsO4, of which 52.8% is arsenic. The anhydride of this acid is arsenic pentoxide; it dissolves freely in water to yield arsenic acid.
Arsenic pentoxide is also sometimes called arsenic acid
Exists only as the hemihydrate.

Analytic Laboratory Methods

MONOSODIUM METHANEARSONATE & ARSENIC ACID WERE MEASURED SIMULTANEOUS IN JOHNSONGRASS & COTTON BY BICOLORIMETRIC DETERMINATION OF THE ABSORBANCE OF THE COMPLEXES FORMED WITH SILVER DIETHYLDITHIOCARBAMATE REAGENT.

Storage Conditions

Protect container against physical damage. Store in well ventilated area away from food or food products and combustible materials. /Inorganic arsenic cmpd/

Stability Shelf Life

The pH of aqueous solutions appears to be a major factor in the relative stability. ... Pentavalent inorganic arsenic ... is relatively stable at neutral or alkaline pH but undergoes reduction with decreasing pH. /Pentavalent inorganic arsenic/

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